molecular formula C20H19N3O6S2 B3468177 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3468177
M. Wt: 461.5 g/mol
InChI Key: RXODUZGBQJAFDM-UHFFFAOYSA-N
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Description

1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the sulfonylation of piperazine with 2-naphthylsulfonyl chloride and 4-nitrophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 1-(2-naphthylsulfonyl)-4-[(4-aminophenyl)sulfonyl]piperazine

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: 2-naphthylsulfonic acid, 4-nitrophenylsulfonic acid, and piperazine

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-naphthylsulfonyl)piperazine: Lacks the 4-nitrophenylsulfonyl group, potentially altering its reactivity and biological activity.

    4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the 2-naphthylsulfonyl group, which may affect its chemical properties and applications.

Uniqueness

1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both 2-naphthylsulfonyl and 4-nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c24-23(25)18-6-9-19(10-7-18)30(26,27)21-11-13-22(14-12-21)31(28,29)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXODUZGBQJAFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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